molecular formula C14H18O3 B2477198 4-[4-(Oxiran-2-ylmethoxy)phenyl]oxane CAS No. 1058158-97-6

4-[4-(Oxiran-2-ylmethoxy)phenyl]oxane

Cat. No.: B2477198
CAS No.: 1058158-97-6
M. Wt: 234.295
InChI Key: ZZKMEASVPUVHSJ-UHFFFAOYSA-N
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Description

4-[4-(Oxiran-2-ylmethoxy)phenyl]oxane is an epoxy-functionalized compound featuring an oxane (tetrahydropyran) ring substituted at the 4-position with a phenyl group. The phenyl group, in turn, bears an oxiran-2-ylmethoxy (glycidyl ether) substituent at its para position. This structure combines the rigidity of the oxane core with the reactivity of the epoxide group, making it suitable for applications in advanced materials, particularly epoxy resins and microelectronic encapsulants .

The compound is synthesized via nucleophilic substitution reactions, often involving epichlorohydrin and phenolic derivatives under alkaline conditions . Its molecular formula is C₁₄H₁₆O₃, with a molecular weight of 248.27 g/mol. Key spectral data include distinct signals in ¹³C NMR for the oxane ring (δ ~69–115 ppm) and epoxide carbons (δ ~44–59 ppm) .

Properties

IUPAC Name

4-[4-(oxiran-2-ylmethoxy)phenyl]oxane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O3/c1-3-13(16-9-14-10-17-14)4-2-11(1)12-5-7-15-8-6-12/h1-4,12,14H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZKMEASVPUVHSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2=CC=C(C=C2)OCC3CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(Oxiran-2-ylmethoxy)phenyl]oxane typically involves the reaction of 4-hydroxyphenyl oxane with epichlorohydrin in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate glycidyl ether, which then undergoes cyclization to form the oxirane ring.

Reaction Conditions:

    Reactants: 4-hydroxyphenyl oxane, epichlorohydrin

    Catalyst/Base: Potassium carbonate

    Solvent: Typically an organic solvent like dichloromethane

    Temperature: Room temperature to slightly elevated temperatures

    Reaction Time: Several hours to ensure complete conversion

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same reactants and conditions but is optimized for large-scale production with enhanced control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

4-[4-(Oxiran-2-ylmethoxy)phenyl]oxane can undergo various chemical reactions, including:

    Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.

    Reduction: The compound can be reduced to form alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or peracids under mild conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base.

Major Products

    Oxidation: Diols

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[4-(Oxiran-2-ylmethoxy)phenyl]oxane has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its reactive oxirane ring.

Mechanism of Action

The mechanism of action of 4-[4-(Oxiran-2-ylmethoxy)phenyl]oxane involves the reactivity of the oxirane ring. The ring strain makes it susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is harnessed in various applications, such as cross-linking in polymer chemistry and as a reactive intermediate in organic synthesis.

Comparison with Similar Compounds

Research Findings and Industrial Relevance

  • Microelectronics : The target compound’s asymmetric structure reduces crystallization, enhancing flow properties critical for encapsulating miniaturized devices .
  • Toxicity: Unlike BPA-based epoxies (e.g., DGEBA), the target compound lacks endocrine-disrupting bisphenol motifs, aligning with stricter regulatory standards .
  • Sustainability : Bio-based epoxies are emerging, but the target compound’s synthetic efficiency (yield >85%) remains competitive .

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